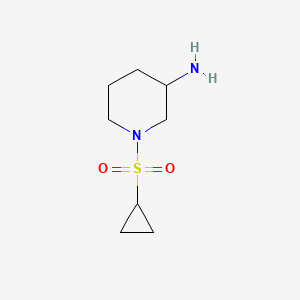
4-Bromo-2-cyclopropylmethoxy-phenylamine
Übersicht
Beschreibung
4-Bromo-2-cyclopropylmethoxy-phenylamine, also known as 4-Bromo-2-CPM, is a compound of the phenylamine class of chemicals. It is a synthetic compound, made up of a benzene ring and a nitrogen atom, with an attached bromine and cyclopropyl group. 4-Bromo-2-CPM is used in a wide range of applications, from scientific research to industrial production. It has been studied for its potential to act as a therapeutic agent, and its wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
4-Bromo-2-cyclopropylmethoxy-phenylamine and related compounds have been studied for their metabolic pathways in various species. For example, Kanamori et al. (2002) investigated the in vivo metabolism of a structurally related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified several metabolites, suggesting multiple metabolic pathways, including deamination followed by reduction or oxidation, and demethylation with subsequent acetylation of the amino group (Kanamori et al., 2002).
Synthesis and Antimicrobial Activity
Studies on the synthesis of derivatives of phenylamine compounds have been conducted to explore their potential in antimicrobial applications. Mallikarjunaswamy et al. (2017) synthesized a series of novel phenylamine derivatives and evaluated their in vitro antimicrobial activity, demonstrating the potential of these compounds in this field (Mallikarjunaswamy et al., 2017).
Comparative Metabolism in Different Species
Carmo et al. (2005) conducted a study to compare the metabolism of 2C-B across human, monkey, dog, rabbit, rat, and mouse hepatocytes. This research provided insights into the metabolic pathways and potential toxic effects of these compounds in different species (Carmo et al., 2005).
Pharmacokinetics in Animal Models
Rohanová et al. (2008) focused on the pharmacokinetics of 2C-B in rats, examining the disposition and kinetic profile of the drug and its metabolites. Such studies are crucial for understanding how these compounds interact with biological systems and their potential pharmacological effects (Rohanová et al., 2008).
Advanced Syntheses for Organic Synthesis
Research into the synthesis of cyclopropyl compounds, such as those by Limbach et al. (2004), contributes to the broader understanding of how to manipulate and utilize these structures in organic synthesis. This work provides foundational knowledge for developing new compounds and applications (Limbach et al., 2004).
Eigenschaften
IUPAC Name |
4-bromo-2-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFELTKIQPDARDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclopropylmethoxy-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



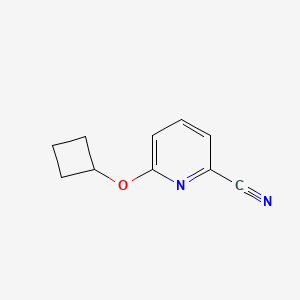
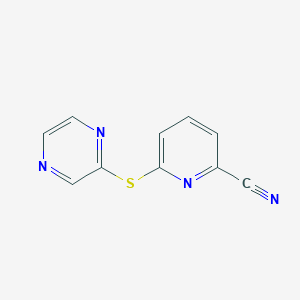
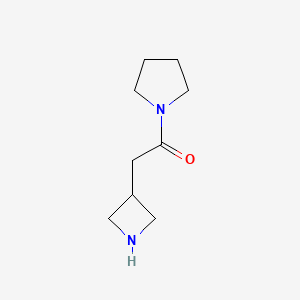
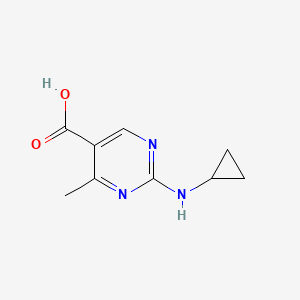
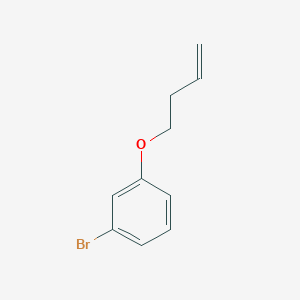
![1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400001.png)

![1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1400003.png)

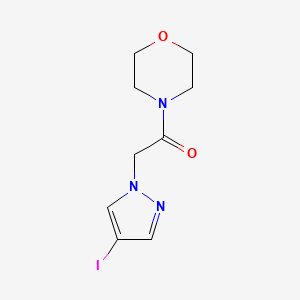
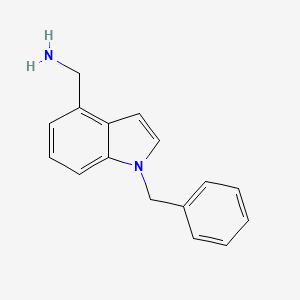
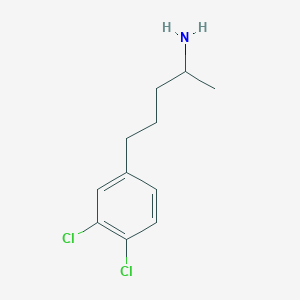
![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)
